XLogP3-AA Lipophilicity: 3.7 vs. 4.5 — Reduced Non-Specific Binding Risk Relative to 3-Methylamino Regioisomer
The computed XLogP3-AA value for (5-amino-3-methylbenzofuran-2-yl)(phenyl)methanone is 3.7, which falls within the favorable drug-like range (typically 1–5). In direct comparison, its closest regioisomer, (3-(methylamino)-1-benzofuran-2-yl)(phenyl)methanone (CAS 301538-59-0), exhibits an XLogP3-AA of 4.5—a difference of +0.8 log units, indicating approximately 6.3-fold higher predicted lipophilicity [1][2]. The unsubstituted parent scaffold, benzofuran-2-yl(phenyl)methanone (CAS 6272-40-8), has an XLogP3-AA of 4.0, also higher than the target compound despite lacking the methyl and amino substituents. The lower lipophilicity of CAS 174346-42-0 is attributable to the 5-amino group counterbalancing the 3-methyl group, resulting in a favorable shift toward reduced non-specific protein binding compared to the 3-amino regioisomer class [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 3-Methylamino regioisomer (CAS 301538-59-0): XLogP3-AA = 4.5; Unsubstituted parent (CAS 6272-40-8): XLogP3-AA = 4.0 |
| Quantified Difference | Δ = −0.8 log units vs. 3-methylamino analog (approx. 6.3× lower lipophilicity); Δ = −0.3 log units vs. unsubstituted parent (approx. 2× lower) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). Identical computational method used for both compounds ensures internal consistency of comparison. |
Why This Matters
Lower lipophilicity predicts reduced non-specific plasma protein binding and promiscuous off-target interactions, making CAS 174346-42-0 a more selective starting point for probe development than the 3-methylamino regioisomer.
- [1] PubChem Compound Summary CID 8022777. Computed XLogP3-AA = 3.7. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 10753238. Computed XLogP3-AA = 4.5. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary CID 95808 (2-Benzoylbenzofuran). Computed XLogP3-AA = 4.0. National Center for Biotechnology Information, 2025. View Source
